molecular formula C7H5N3O2S B2562089 4-Nitrobenzo[d]thiazol-5-amine CAS No. 1154535-47-3

4-Nitrobenzo[d]thiazol-5-amine

Cat. No. B2562089
CAS RN: 1154535-47-3
M. Wt: 195.2
InChI Key: VIAMARGNYJIAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzo[d]thiazol-5-amine is a chemical compound with the molecular formula C7H5N3O2S and a molecular weight of 195.2 . It is used in scientific research and has potential implications in various fields of research and industry.

Scientific Research Applications

Synthesis and Organic Chemistry

  • 4-Nitrobenzo[d]thiazol-5-amine could be involved in reactions similar to those of 4-nitrophenyl derivatives, which have been studied for their potential in forming a variety of heterocyclic and aromatic compounds. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates involves base-induced transformation of related nitrophenyl-thiadiazole, suggesting potential pathways for modifying 4-Nitrobenzo[d]thiazol-5-amine (Androsov, 2008).
  • The aminolysis of nitrophenyl derivatives with secondary amines to study the catalytic mechanisms could provide insights into how 4-Nitrobenzo[d]thiazol-5-amine reacts under similar conditions, revealing potential for catalysis or synthesis of new compounds (Um et al., 2015).

Medicinal Chemistry and Biological Applications

  • The incorporation of nitroaromatic structures in the design of compounds with anti-leishmanial activity suggests potential biological activities of derivatives of 4-Nitrobenzo[d]thiazol-5-amine. Synthesis of novel series of thiadiazol-2-amines showed good anti-leishmanial activity, indicating the significance of nitro-substituted compounds in medicinal chemistry (Tahghighi et al., 2012).

Catalysis and Material Science

  • Studies on the reduction of nitro compounds using graphene-based catalysts provide a framework for the potential use of 4-Nitrobenzo[d]thiazol-5-amine in catalytic processes, especially in the reduction of nitroaromatic compounds to amines. This could offer environmentally friendly pathways for the transformation of nitro compounds in industrial processes (Nasrollahzadeh et al., 2020).

Analytical Chemistry

  • The application of nitrobenzoxadiazole (NBD) derivatives in the analysis of pharmaceuticals suggests potential analytical uses of 4-Nitrobenzo[d]thiazol-5-amine, especially in the development of chromogenic and fluorogenic reagents for the determination of amine-bearing pharmaceuticals (Elbashir et al., 2011).

properties

IUPAC Name

4-nitro-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAMARGNYJIAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.